
Benzenesulfonic acid, 2-chloro-5-nitro-, potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 2-chloro-5-nitrobenzenesulphonate is a chemical compound with the molecular formula C6H3ClKNO5S. It is a potassium salt of 2-chloro-5-nitrobenzenesulfonic acid. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 2-chloro-5-nitrobenzenesulphonate can be synthesized through the sulfonation of 2-chloro-5-nitrobenzene. The process involves the reaction of 2-chloro-5-nitrobenzene with sulfuric acid, followed by neutralization with potassium hydroxide to form the potassium salt. The reaction conditions typically include controlled temperatures and the use of a solvent to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of potassium 2-chloro-5-nitrobenzenesulphonate involves large-scale sulfonation reactors where 2-chloro-5-nitrobenzene is treated with sulfuric acid. The resulting sulfonic acid is then neutralized with potassium hydroxide. The product is purified through crystallization and filtration processes to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Potassium 2-chloro-5-nitrobenzenesulphonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly involving the sulfonate group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents at elevated temperatures.
Reduction Reactions: Reducing agents such as hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzenesulfonates with various functional groups replacing the chlorine atom.
Reduction Reactions: The major product is 2-chloro-5-aminobenzenesulphonate.
Oxidation Reactions: Products include sulfonic acid derivatives with oxidized functional groups.
Scientific Research Applications
Potassium 2-chloro-5-nitrobenzenesulphonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is used in biochemical assays and as a reagent in the study of enzyme mechanisms.
Industry: The compound is used in the manufacture of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of potassium 2-chloro-5-nitrobenzenesulphonate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The nitro group can undergo reduction to form an amino group, which can further react with other compounds. The sulfonate group provides solubility in water, making it useful in aqueous reactions. The chlorine atom can be substituted by nucleophiles, allowing for the formation of a wide range of derivatives.
Comparison with Similar Compounds
Potassium 2-chloro-5-nitrobenzenesulphonate can be compared with similar compounds such as:
Sodium 2-chloro-5-nitrobenzenesulphonate: Similar in structure but with sodium as the counterion instead of potassium.
Potassium 4-chloro-3-nitrobenzenesulphonate: Differing in the position of the chlorine and nitro groups on the benzene ring.
Potassium 2-chloro-5-aminobenzenesulphonate: The reduced form of potassium 2-chloro-5-nitrobenzenesulphonate with an amino group instead of a nitro group.
The uniqueness of potassium 2-chloro-5-nitrobenzenesulphonate lies in its specific functional groups and their positions on the benzene ring, which confer distinct reactivity and applications in various fields.
Properties
CAS No. |
6671-52-9 |
|---|---|
Molecular Formula |
C6H3ClKNO5S |
Molecular Weight |
275.71 g/mol |
IUPAC Name |
potassium;2-chloro-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C6H4ClNO5S.K/c7-5-2-1-4(8(9)10)3-6(5)14(11,12)13;/h1-3H,(H,11,12,13);/q;+1/p-1 |
InChI Key |
LVCBJLCNUCMGNV-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)[O-])Cl.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


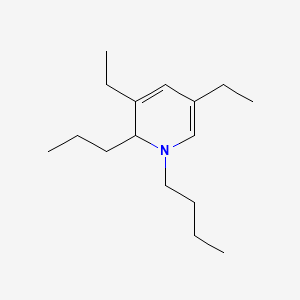
![4-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13793584.png)
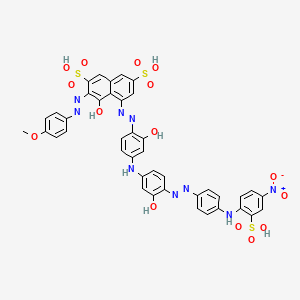
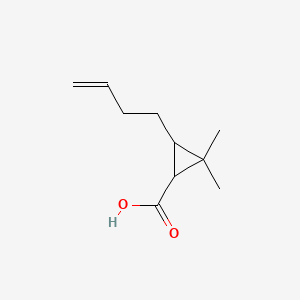
![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-amine](/img/structure/B13793603.png)
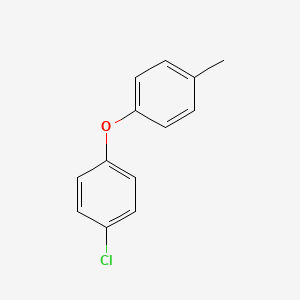
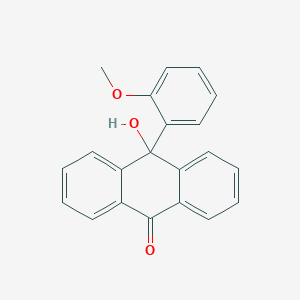
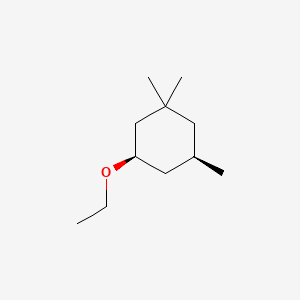


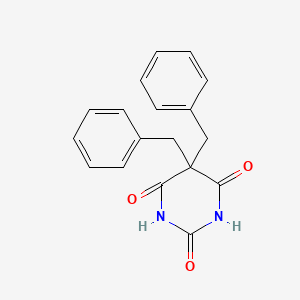

![2-Amino-6-bromo-4H-benzo[D][1,3]oxazin-4-one](/img/structure/B13793649.png)
![Phenyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13793651.png)
